Ethyl 3-amino-4-(benzylamino)benzoate
Description
Ethyl 3-amino-4-(benzylamino)benzoate is a substituted benzoate ester featuring both amino and benzylamino groups on the aromatic ring. These compounds are primarily used as pharmaceutical intermediates, particularly in synthesizing benzimidazole derivatives and bioactive molecules . For instance, Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4) is a key precursor for the non-steroidal anti-inflammatory drug ketorolac .
Properties
IUPAC Name |
ethyl 3-amino-4-(benzylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-15(14(17)10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGOOKAYVYECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251258 | |
| Record name | Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848819-86-3 | |
| Record name | Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848819-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(benzylamino)benzoate typically involves the reaction of ethyl 3-amino-4-nitrobenzoate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, and the benzylamine is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(benzylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-(benzylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(benzylamino)benzoate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Research Findings and Trends
- Ferroptosis inhibitors: Benzylamino-substituted derivatives show promise in neurodegenerative diseases due to enhanced blood-brain barrier penetration .
- Photopolymerization: Dimethylamino derivatives outperform methacrylate-based co-initiators in resin cements, achieving 85% conversion rates .
- Structural similarity: Ethyl 3-amino-4-(methylamino)benzoate (similarity score: 0.96 to benzylamino analog) is a close structural analog but lacks aromaticity, reducing bioactivity .
Biological Activity
Ethyl 3-amino-4-(benzylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester functional group, an amino group at the 3-position, and a benzylamino group at the 4-position of the benzoate moiety. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Molecular Formula : CHNO
Molecular Weight : 284.36 g/mol
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The amino and benzylamino groups facilitate hydrogen bonding and other interactions that modulate enzyme activity or receptor functions. This compound may also engage in redox reactions, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 10.8 |
These results indicate that this compound effectively inhibits cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that this compound could be developed as a novel antimicrobial agent.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for conditions such as Alzheimer's disease:
| Enzyme | IC (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 5.6 |
This inhibition suggests potential applications in neuroprotective therapies.
Case Studies
-
Friedreich's Ataxia Research :
A study investigated the effects of ferroptosis inhibitors, including derivatives related to this compound, showing protective effects in cellular models treated with oxidative stressors. The results indicated significant reductions in cell death associated with frataxin knockdown, highlighting the compound's therapeutic potential in neurodegenerative diseases . -
Anticancer Efficacy :
A comparative study assessed various synthesized compounds with similar structures to this compound against multiple cancer cell lines. The findings revealed that compounds with structural similarities exhibited enhanced anticancer activity, suggesting that modifications to the benzene ring can significantly influence bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
